N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Description
N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C20H16FN5O2 and its molecular weight is 377.379. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and others . These activities suggest that the compound could affect multiple biochemical pathways.
Result of Action
Similar compounds have shown substantial antiviral activity , suggesting that this compound might also have significant biological effects.
Action Environment
One study showed that a similar compound acted as a corrosion inhibitor in an acidic environment , suggesting that environmental conditions could potentially influence the action of this compound.
Biological Activity
N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C29H27FN4O2
- Molecular Weight : 482.5 g/mol
- CAS Number : 1189895-21-3
The structure features a pyrazolo[3,4-d]pyrimidine core which is known for its bioactivity against various biological targets.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit diverse mechanisms of action:
- Inhibition of Kinases : The compound has demonstrated potential as a selective inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 2 (CSNK2), which are critical in cell cycle regulation and cancer progression. For instance, studies have shown that modifications to the amide group can enhance binding affinity and selectivity towards these kinases .
- Antiviral Activity : The pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antiviral properties against β-coronaviruses. The structural modifications influence their efficacy in inhibiting viral replication by targeting specific viral proteins involved in the replication cycle .
Anticancer Activity
Several studies have assessed the anticancer potential of this compound:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT29 (Colon Cancer) | 15.0 | Inhibition of EGFR signaling |
DU145 (Prostate Cancer) | 12.5 | Induction of apoptosis |
These results suggest that the compound effectively inhibits growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antiviral Activity
In vitro studies have demonstrated that this compound exhibits antiviral activity against specific viral strains:
Virus | EC50 (µM) | Mechanism |
---|---|---|
β-Coronavirus | 10.0 | Inhibition of viral protease activity |
The compound's ability to inhibit viral proteases is crucial for its potential application in treating viral infections.
Case Studies
- Case Study on Anticancer Efficacy : A recent study focused on the effects of N-benzyl derivatives on prostate cancer cells showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This highlights its potential as a therapeutic agent in cancer treatment .
- Antiviral Research Study : Another investigation explored the efficacy of this compound against β-coronaviruses. The study found that it significantly reduced viral load in infected cell cultures, suggesting a promising avenue for further development as an antiviral medication .
Properties
IUPAC Name |
N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-15-6-8-16(9-7-15)26-19-17(11-24-26)20(28)25(13-23-19)12-18(27)22-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDXTVVEGJXPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.